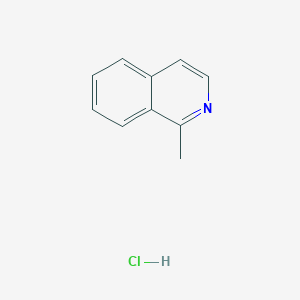

Isoquinoline, 1-methyl-, hydrochloride

Description

Contextualization within Heterocyclic Chemistry

Isoquinoline (B145761) and its derivatives are fundamental components of heterocyclic chemistry. wikipedia.org Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and are integral to the structure of many biologically active molecules. nih.gov Isoquinoline itself is a structural isomer of quinoline (B57606), both being benzopyridines. wikipedia.org The presence of the nitrogen atom in the isoquinoline ring structure imparts basic properties to the compound and influences its chemical reactivity. amerigoscientific.com

The study of isoquinolines provides insight into the principles of aromaticity and the reactivity of nitrogen-containing heterocyclic systems. amerigoscientific.com The electron-withdrawing nature of the imine nitrogen significantly affects the chemical shifts of nearby hydrogen and carbon atoms in NMR spectroscopy. thieme-connect.de This characteristic reactivity makes isoquinolines, including 1-methylisoquinoline (B155361) hydrochloride, valuable synthons in the construction of more complex molecular architectures.

Significance of Isoquinoline Derivatives in Chemical Research

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.goveurekaselect.com Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, which has spurred extensive research into their synthesis and potential therapeutic applications. nih.gov

Research has demonstrated that isoquinoline derivatives are associated with a wide range of biological activities, including:

Anticancer nih.govamerigoscientific.com

Antimicrobial nih.govamerigoscientific.com

Anti-inflammatory nih.govamerigoscientific.com

Antiviral nih.gov

Analgesic amerigoscientific.com

The versatility of the isoquinoline ring allows for the synthesis of a vast number of derivatives with diverse functionalities. semanticscholar.org This structural diversity is a key reason for the continued interest from synthetic organic and medicinal chemists in developing efficient methods for constructing and modifying the isoquinoline framework. nih.gov

Overview of Academic Research Domains for Isoquinoline, 1-methyl-, hydrochloride

Academic research involving this compound and its parent compound, 1-methylisoquinoline, spans several key domains, primarily focusing on its role as a versatile building block in the synthesis of more complex molecules.

Organic Synthesis: 1-Methylisoquinoline is a valuable precursor in the synthesis of a variety of organic compounds. chemimpex.com Its reactivity, particularly at the methyl group and the nitrogen atom, allows for the construction of fused heterocyclic systems. For example, it has been used in reactions with hydrazonoyl halides to synthesize triazoloisoquinolines and with arylisothiocyanates to form thiadiazolyl isoquinoline derivatives. scirp.orgscispace.comscirp.org These reactions demonstrate its utility in creating novel molecular frameworks that can be further explored for their chemical and biological properties.

Medicinal Chemistry: As a key intermediate, 1-methylisoquinoline is utilized in the development of new pharmaceutical agents. chemimpex.com Researchers have employed it in the synthesis of biologically active molecules with potential applications as anticancer and anti-inflammatory agents. chemimpex.com The isoquinoline core is present in a number of clinically used drugs, highlighting the importance of intermediates like 1-methylisoquinoline in drug discovery and development. eurekaselect.comnih.gov

Materials Science and Probe Development: Beyond its pharmaceutical applications, 1-methylisoquinoline is used in the creation of fluorescent probes for biological imaging. chemimpex.com These probes can help in the real-time study of cellular processes. Additionally, the electronic properties of the isoquinoline ring system have led to its exploration in the development of novel materials, such as those used in organic light-emitting diodes (OLEDs) and electrochemical sensors. chemimpex.com

Physicochemical Properties of 1-Methylisoquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | nih.govchemimpex.comsigmaaldrich.com |

| Molecular Weight | 143.19 g/mol | chemimpex.comsigmaaldrich.com |

| CAS Number | 1721-93-3 | chemimpex.comsigmaaldrich.com |

| Appearance | Yellow to light yellow liquid | chemimpex.com |

| Density | 1.078 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 126-128 °C at 16 mmHg | chemimpex.comsigmaaldrich.com |

| Refractive Index | n20/D 1.6140 | chemimpex.comsigmaaldrich.com |

Spectroscopic Data for 1-Methylisoquinoline

| Spectroscopic Data | Details | Source |

| ¹H NMR | Spectrum available in CDCl₃ | chemicalbook.com |

| InChI | 1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | nih.govsigmaaldrich.com |

| InChIKey | PBYMYAJONQZORL-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | Cc1nccc2ccccc12 | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLLAHRVSOTNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481789 | |

| Record name | Isoquinoline, 1-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53014-97-4 | |

| Record name | Isoquinoline, 1-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isoquinoline, 1 Methyl , Hydrochloride and Its Derivatives

Classical and Established Synthetic Routes to the Isoquinoline (B145761) Scaffold

Long-standing methods for constructing the isoquinoline core have been the bedrock of heterocyclic chemistry for over a century. These reactions, while traditional, are still widely employed due to their reliability and broad applicability.

Bischler-Napieralski Cyclization Approaches

The Bischler-Napieralski reaction, discovered in 1893, is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to their aromatic isoquinoline counterparts. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides using a dehydrating agent. wikipedia.orgorganic-chemistry.org

To synthesize a 1-methylisoquinoline (B155361) derivative, the process starts with an appropriately substituted N-acetyl-β-phenylethylamine. The amide is treated with a strong dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or tin(IV) chloride (SnCl₄), typically in a high-boiling solvent like toluene (B28343) or xylene. organic-chemistry.orgnrochemistry.com The reaction proceeds via an intramolecular cyclization to form a 1-methyl-3,4-dihydroisoquinoline (B1216472) intermediate. Subsequent dehydrogenation, often accomplished using a catalyst like palladium on carbon (Pd/C) or with an oxidizing agent, yields the final 1-methylisoquinoline product. The hydrochloride salt is then prepared by treating the resulting isoquinoline base with hydrochloric acid.

The mechanism is believed to involve the formation of a highly electrophilic nitrilium ion (or a related species like an imidoyl phosphate (B84403) when using POCl₃), which is then attacked by the electron-rich aromatic ring to close the new heterocyclic ring. wikipedia.orgorganic-chemistry.org The success of the reaction is often dependent on the presence of electron-donating groups on the benzene (B151609) ring, which facilitates the electrophilic attack. nrochemistry.com

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent Type | Examples | Typical Conditions | Role |

| Dehydrating Agent | POCl₃, P₂O₅, PCl₅, ZnCl₂, Tf₂O | Reflux in toluene or xylene; Room temp to 100 °C | Promotes cyclization by activating the amide carbonyl |

| Starting Material | N-acyl-β-phenylethylamine | - | Provides the carbon-nitrogen backbone and aromatic ring |

| Dehydrogenation | Pd/C, Sulfur, DDQ | Heating | Aromatizes the dihydroisoquinoline intermediate |

Pomeranz-Fritsch Synthesis and Derivatives

Another classical route to the isoquinoline nucleus is the Pomeranz-Fritsch reaction. wikipedia.org This acid-catalyzed cyclization of a benzalaminoacetal provides a direct method to form the aromatic isoquinoline ring system. wikipedia.orgorganicreactions.org First reported in 1893, this method involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal). wikipedia.orgthermofisher.com This intermediate is then cyclized under strong acidic conditions, using reagents like concentrated sulfuric acid, to yield the isoquinoline. wikipedia.orgthermofisher.com

To obtain 1-substituted isoquinolines, such as 1-methylisoquinoline, a modified approach is necessary. The Schlittler-Muller modification, for instance, condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, which can lead to C1-substituted products. thermofisher.comchem-station.com The versatility of the Pomeranz-Fritsch synthesis allows for the preparation of isoquinolines with substitution patterns that may be challenging to access through other classical methods. organicreactions.orgresearchgate.net The yields, however, can be highly variable depending on the substrates and reaction conditions used. organicreactions.org

Contemporary and Innovative Synthetic Strategies for 1-Methylisoquinolines

Modern synthetic chemistry has introduced more direct and efficient methods for producing 1-methylisoquinolines, often with improved yields and milder reaction conditions.

Direct Ring Metalation and Subsequent Alkylation

A powerful modern strategy for functionalizing the isoquinoline ring is through direct metalation. The C1 position of isoquinoline is particularly acidic due to the electron-withdrawing effect of the adjacent nitrogen atom, making it susceptible to deprotonation by a strong base. This regioselective direct ring metalation creates a nucleophilic isoquinoline anion that can react with an electrophile. nih.gov

For the synthesis of 1-methylisoquinoline, the isoquinoline starting material is treated with a potent base, such as the Knochel-Hauser base (TMPMgCl·LiCl), to generate a 1-metallo-isoquinoline species. nih.govnih.gov While direct methylation of this intermediate with reagents like iodomethane (B122720) can be challenging, the addition of a copper catalyst, such as CuCN·2LiCl, can facilitate the reaction. nih.gov This cuprate-mediated methylation allows for the direct introduction of the methyl group at the C1 position. nih.gov However, separating the final product from the unreacted starting material can sometimes be difficult due to similar polarities. nih.gov

Aminomethylation-Hydrogenolysis Sequences

As an alternative to direct methylation, a two-step sequence involving aminomethylation followed by hydrogenolysis has proven to be a highly effective method for introducing a methyl group at the C1 position. nih.govbeilstein-journals.org This approach circumvents some of the difficulties associated with direct methylation of metalated isoquinolines. beilstein-journals.org

The sequence begins with the same direct metalation of the isoquinoline ring at C1. The resulting organometallic intermediate is then quenched with Eschenmoser's salt (dimethylaminomethyl iodide), which introduces a dimethylaminomethyl group at the C1 position. nih.govbeilstein-journals.org This intermediate is often easier to purify than the product of direct methylation. beilstein-journals.org In the final step, the aminomethyl group is converted to a methyl group via hydrogenolysis. This is typically achieved through catalytic hydrogenation, which cleaves the C-N bond of the aminomethyl group, leaving behind the desired methyl group to yield the 1-methylisoquinoline product. beilstein-journals.org This method has been successfully applied to the total synthesis of complex natural products like 7-hydroxy-6-methoxy-1-methylisoquinoline. nih.gov

Table 2: Comparison of Direct Methylation vs. Aminomethylation-Hydrogenolysis

| Feature | Direct Metalation/Methylation | Aminomethylation/Hydrogenolysis |

| Step 1 | Metalation with Knochel-Hauser base | Metalation with Knochel-Hauser base |

| Step 2 | Cuprate-mediated methylation with CH₃I | Quenching with Eschenmoser's salt |

| Step 3 | - | Hydrogenolysis of the aminomethyl group |

| Key Advantage | More direct, fewer steps | Often easier purification of intermediates |

| Key Challenge | Difficult separation of product from starting material | Additional synthetic step required |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology has been successfully applied to classical reactions for isoquinoline synthesis.

For instance, the Bischler-Napieralski reaction can be performed under microwave irradiation, significantly reducing the reaction time from hours to minutes while maintaining good yields. organic-chemistry.org Similarly, microwave heating has been employed in the synthesis of various quinoline (B57606) and isoquinoline derivatives, demonstrating its utility in constructing these heterocyclic scaffolds. mdpi.comsemanticscholar.org The use of "dry media" procedures, where the reaction is run on a solid support like silica (B1680970) gel or alumina (B75360) in the absence of a solvent, can further enhance the efficiency and environmental friendliness of the synthesis. mdpi.com These microwave-assisted protocols offer a rapid and efficient alternative for the synthesis of 1-methylisoquinoline precursors and other related heterocyclic compounds. researchgate.netrsc.org

Regioselective Functionalization Approaches

The ability to introduce functional groups at specific positions on the isoquinoline ring is crucial for developing new compounds with desired properties. Regioselective functionalization of the 1-methylisoquinoline core can be achieved through several modern synthetic methods, with Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H activation being among the most powerful strategies.

Directed ortho-Metalation (DoM): This powerful technique allows for the selective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org In the context of a 1-methylisoquinoline derivative, a suitably placed DMG on the benzene ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent aromatic C-H bond. wikipedia.orgorganic-chemistry.org This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.orgbaranlab.org The nitrogen atom in the isoquinoline ring itself can also influence the regioselectivity of metalation.

Transition-Metal-Catalyzed C-H Activation: This approach has emerged as a highly efficient and atom-economical method for the functionalization of heterocyclic compounds. mdpi.comnih.gov Various transition metals, including palladium, rhodium, and ruthenium, can catalyze the direct reaction of a C-H bond with a coupling partner. mdpi.comnih.gov For 1-methylisoquinoline, C-H activation can be directed to specific positions by the inherent electronic properties of the heterocycle or by using a directing group. For instance, palladium-catalyzed C-H arylation can introduce aryl groups at various positions, depending on the reaction conditions and the directing group employed. mdpi.com Similarly, ruthenium-catalyzed reactions have been used for the peri-C–H selenylation of related quinolinone systems, suggesting potential applicability to isoquinolines. rsc.org

Below is a table summarizing examples of regioselective functionalization reactions applicable to isoquinoline systems.

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Regioselectivity | Reference |

| Directed ortho-Metalation | n-Butyllithium / Electrophile | Various (e.g., alkyl, silyl, carboxyl) | Ortho to DMG | wikipedia.orgorganic-chemistry.org |

| Pd-catalyzed C2 Arylation | Pd(OAc)₂ / Ag₂CO₃ | Aryl | C2 | mdpi.com |

| Cu-catalyzed C2 Arylation | CuI / 1,10-phenanthroline | Aryl | C2 | mdpi.com |

| Cu-catalyzed C2 Carbamoylation | CuBr / TBHP | Carbamoyl | C2 | mdpi.com |

| Ru-catalyzed peri-C-H Selenylation | Ru(II) catalyst | Selenyl | C5 (in quinolinones) | rsc.org |

Enantioselective Synthesis of Chiral Analogues

The synthesis of chiral 1-methylisoquinoline analogues, particularly tetrahydroisoquinolines (THIQs), is of great interest due to their prevalence in biologically active natural products and pharmaceuticals. rsc.org The stereochemistry at the C1 position is often critical for their biological activity. Several enantioselective methods have been developed to produce these chiral molecules with high enantiomeric excess (ee). rsc.orgmdpi.com

Asymmetric Reduction of 1-Substituted-3,4-dihydroisoquinolines (DHIQs): A prominent strategy for accessing chiral 1-methyl-THIQs is the asymmetric reduction of the corresponding 1-methyl-3,4-dihydroisoquinoline precursor. rsc.orgmdpi.com This can be achieved using chiral hydride reducing agents or through catalytic hydrogenation with a chiral catalyst. rsc.org For instance, sodium triacyloxyborohydrides derived from chiral amino acids have been used as effective chiral reducing agents. rsc.org Furthermore, transition metal catalysts, such as ruthenium and iridium complexes with chiral ligands (e.g., TsDPEN, JosiPhos), have demonstrated high efficiency and enantioselectivity in the hydrogenation of DHIQs. mdpi.com The addition of Brønsted acids like phosphoric acid can significantly enhance both the reaction rate and the enantioselectivity. mdpi.com

Asymmetric Cyclizative Aminoboration: This method provides an alternative route to chiral C1-substituted THIQs. nih.gov A copper-catalyzed enantioselective cyclizative aminoboration of N-allyl-2-alkynyl-anilines can generate a series of chiral C1-hydroxymethyl substituted tetrahydroisoquinolines with excellent enantioselectivities after oxidation. nih.gov

The following table presents data from studies on the enantioselective synthesis of chiral THIQ derivatives.

| Precursor | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |

| 1-Phenyl-3,4-DHIQ | [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | (S)-1-Phenyl-THIQ | >99 | 96 | mdpi.com |

| 1-Methyl-6,7-dimethoxy-3,4-DHIQ | (S)-N-Boc-keto amine precursor / Ru-catalyst | (S)-6,7-dimethoxy-1-methyl-THIQ | 85 | 88 | mdpi.com |

| 1-Aryl-DHIQs | [Ir(COD)Cl]₂ / (R)-Difluorphos | (R)-1-Aryl-THIQs | up to 95 | 81-94 | rsc.org |

| N-allyl-2-alkynyl-aniline | Cu(CH₃CN)₄PF₆ / (S,S)-Ph-BPE | C1-hydroxymethyl-THIQ | 66-82 | 91-99 | nih.gov |

Targeted Synthesis of Substituted 1-Methylisoquinoline Derivatives for Research Purposes

The synthesis of a diverse library of substituted 1-methylisoquinoline derivatives is essential for structure-activity relationship (SAR) studies in drug discovery and for the development of new research tools. nih.govresearchgate.netmdpi.comjneonatalsurg.com Modern synthetic methodologies provide efficient access to a wide array of these compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone for the synthesis of substituted isoquinolines. nih.gov For example, Suzuki coupling of triflate-substituted isoquinolines with various aryl boronic acids allows for the introduction of a wide range of aryl groups at the C1 position. nih.gov This method is valuable for creating libraries of compounds for biological screening. nih.gov

Multi-component Reactions: The condensation of amino compounds with pyruvic acid and substituted benzaldehydes, known as the Doebner reaction, provides a straightforward route to 2-phenylquinoline-4-carboxylic acid derivatives, which can be further modified. researchgate.net This approach highlights the utility of multi-component reactions in rapidly generating structural diversity.

Functionalization for Biological Evaluation: Specific derivatives of 1-methylisoquinoline are often synthesized to target particular biological pathways. For instance, benzothiazole-isoquinoline hybrids have been prepared and evaluated for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), enzymes relevant to neurodegenerative diseases. mdpi.com Similarly, other quinoline derivatives have been synthesized and tested for their antibacterial and anthelminthic properties. jneonatalsurg.com

The table below showcases examples of targeted synthesis of substituted isoquinoline derivatives.

| Synthetic Method | Starting Materials | Product Type | Application/Research Focus | Reference |

| Rh(III)-catalyzed [4+2]-annulation | N-(pivaloyloxy) aryl amides, acetylene-containing α-amino carboxylates | α-CF₃-substituted α-amino acid derivatives with isoquinolone core | Synthesis of valuable isoquinoline derivatives | nih.gov |

| Pd-catalyzed C-H activation/annulation | N-methoxybenzamides, 2,3-allenoic acid esters | Substituted 3,4-dihydroisoquinolin-1(2H)-ones | Complementary to existing methods, potential for natural product synthesis | mdpi.com |

| Doebner Reaction | Amino drug compounds, pyruvic acid, substituted benzaldehydes | 2-phenylquinoline-4-carboxylic acid derivatives | Evaluation of biological activity (e.g., antibacterial) | researchgate.net |

| Amidation | Substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides | Multi-target-directed ligands for neurodegenerative diseases | mdpi.com |

| Schiff base formation | 2-hydroxy quinoline-3-carbaldehyde, substituted hydrazides | Schiff bases of quinoline | Antibacterial and anthelminthic activity screening | jneonatalsurg.com |

Chemical Reactivity and Transformation Mechanisms of Isoquinoline, 1 Methyl , Hydrochloride

Electrophilic and Nucleophilic Reactions at the Isoquinoline (B145761) Core

The isoquinoline nucleus consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The reactivity of this heterocyclic system towards electrophiles and nucleophiles is significantly influenced by the electron-withdrawing nature of the nitrogen atom. cymitquimica.com

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (S_EAr) reactions, the attack preferentially occurs on the electron-rich benzene portion of the molecule rather than the electron-deficient pyridine ring. wikipedia.org The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution is directed to positions C-5 and C-8, which is rationalized by the superior stability of the resulting cationic intermediates (Wheland intermediates).

Nucleophilic Substitution and Addition: Conversely, the electron-deficient nature of the pyridine ring, especially when the nitrogen is protonated as in the hydrochloride salt, makes it susceptible to attack by nucleophiles. cymitquimica.com Nucleophilic substitution on the isoquinoline ring is strongly favored at the C-1 position. quora.com This preference is due to the ability of the adjacent nitrogen atom to stabilize the negatively charged intermediate formed during an addition-elimination mechanism. quora.com In the case of 1-methylisoquinoline (B155361), where the C-1 position is already occupied, direct nucleophilic substitution would require a suitable leaving group, but the compound readily undergoes nucleophilic addition. cymitquimica.comquora.com For instance, the intermolecular nucleophilic addition of 1-methylisoquinoline to benzaldehyde (B42025) has been reported. nih.gov

Cycloaddition Reactions and Annulation Processes

1-Methylisoquinoline and its derivatives are valuable substrates in cycloaddition and annulation reactions, which are powerful methods for constructing complex, fused polycyclic systems. researchgate.netmasterorganicchemistry.comwikipedia.org These reactions expand the molecular framework by forming new rings onto the isoquinoline scaffold.

[3+2] Cycloaddition: This type of reaction, also known as 1,3-dipolar cycloaddition, is widely used to synthesize five-membered heterocyclic rings. mdpi.com A notable example involves the reaction of 1-methylisoquinoline with hydrazonoyl halides. researchgate.net In this process, the hydrazonoyl halide generates a nitrilimine in situ, which acts as a 1,3-dipole and reacts with the C=N bond of the isoquinoline to afford triazoloisoquinoline derivatives. researchgate.net This transformation is a classic example of an annulation process, where a new triazole ring is fused to the isoquinoline system. researchgate.net

[3+3] Cycloaddition: Annulation processes can also proceed via formal [3+3] cycloadditions. For instance, C3-methyl isoquinolinium salts can react with enones in a rhodium-catalyzed process to yield complex polycyclic structures as single diastereomers. nih.gov This reaction likely proceeds through a stepwise mechanism involving initial reduction, trapping of the resulting enamine, and subsequent intramolecular cyclization. nih.gov

Photochemical Cycloaddition: Bicyclic azaarenes like isoquinoline can participate in photochemical cycloaddition reactions with alkenes to yield polycyclic heterocyclic products. nih.gov When 1-methylisoquinoline is used in these transformations, it can lead to the formation of two separable regioisomers with moderate diastereoselectivity. nih.gov

Table 1: Examples of Cycloaddition and Annulation Reactions with 1-Methylisoquinoline Derivatives

| Reaction Type | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition / Annulation | 1-Methylisoquinoline & Hydrazonoyl Halides | Ethanol, Chitosan, Microwave Irradiation | researchgate.netasrjetsjournal.orgtandfonline.comTriazolo[3,4-a]isoquinolines | researchgate.net |

| Formal [3+3] Cycloaddition / Annulation | C3-Methyl Isoquinolinium Salt & Enone | Rh-catalyst, Formic Acid/Triethylamine | Polycyclic Annelated Isoquinolines | nih.gov |

| Photochemical Cycloaddition | 1-Methylisoquinoline & Alkenes | Photosensitizer, Blue LEDs | Polycyclic Heterocycles (Regioisomers) | nih.gov |

| Catalyst-Free Annulation | 1-Methylisoquinoline & Pyrrolylacetylenic Ketones | Room Temperature, MeCN or MeOH | (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines | researchgate.net |

Oxidation and Reduction Chemistry

Oxidation: The 1-methylisoquinoline scaffold can undergo oxidation at both the nitrogen atom and other parts of the molecule, depending on the oxidant and reaction conditions. A common reaction is the formation of the corresponding N-oxide. For example, the fungus Verticillium sp. can catalyze the oxidation of 1-methylisoquinoline to 1-methylisoquinoline N-oxide with high efficiency. ebi.ac.uk

Reduction: The isoquinoline ring system can be reduced to form dihydro- and tetrahydroisoquinoline derivatives. The selective reduction of the pyridine ring is a common transformation. For instance, the nitrile group in 5,8-diacetoxy-7-methoxy-6-methylisoquinoline-1-carbonitrile can be reduced to an aminomethyl group using hydrogen over a palladium on carbon catalyst without reducing the heterocyclic ring. thieme-connect.de Conversely, methods exist for the selective reduction of the isoquinolinium salt. Dearomative functionalization can be achieved through the reduction of the isoquinolinium ion by an Ir-H or Rh-H species, leading to a reactive enamine intermediate that can be trapped by electrophiles. nih.gov

Derivatization Reactions at the Methyl Group and Other Substituents

The methyl group at the C-1 position of the isoquinoline ring is particularly reactive due to the influence of the adjacent heterocyclic nitrogen. This "active" methyl group can be readily deprotonated and functionalized. researchgate.net

Reactions involving the Methyl Group:

Condensation Reactions: The C-1 methyl group can participate in condensation reactions with carbonyl compounds.

Thioanilide Formation: It can react with reagents like arylisothiocyanate to form a thioanilide, which involves the functionalization of the methyl group. researchgate.net

Further Cyclization: The activated methyl group is a key handle for building further fused ring systems. For example, the product of the reaction with hydrazonoyl halides, a triazoloisoquinoline, possesses a reactive methyl group that can be further reacted with dimethylformamide-dimethylacetal to yield enaminones, which are precursors to more complex pyrazolyl-fused systems. researchgate.net

Derivatization at Other Positions: Functionalization at other positions is also well-documented. For instance, a nitro group at the C-7 position of a 1-methyl-3,4-dihydroisoquinoline (B1216472) can be reduced to an amino group and subsequently acylated. mdpi.com Additionally, various derivatization agents can be used to modify the molecule, such as using (–)-(1R)-menthyl chloroformate to derivatize the nitrogen of the corresponding tetrahydroisoquinoline for chiral analysis. scirp.orgscirp.org

Table 2: Selected Derivatization Reactions of 1-Methylisoquinoline and its Analogs

| Starting Material | Reagent(s) | Functional Group Transformation | Product Type | Reference |

|---|---|---|---|---|

| 1-Methylisoquinoline | Arylisothiocyanate | Functionalization of C-1 methyl group | Thioanilide derivative | researchgate.net |

| 3-Acetyl-10b-methyl- researchgate.netasrjetsjournal.orgtandfonline.comtriazolo[3,4-a]isoquinoline | Dimethylformamide-dimethylacetal (DMF-DMA) | Condensation with active methyl group | Enaminone derivative | researchgate.net |

| 7-Nitro-3,4-dihydro-1-methylisoquinoline | Reducing agent (e.g., H₂, Pd/C) | Nitro group reduction | 7-Amino-3,4-dihydro-1-methylisoquinoline | mdpi.com |

| Racemic 1-Methyl-tetrahydroisoquinoline | (–)-(1R)-Menthyl chloroformate | N-derivatization (carbamate formation) | Diastereomeric carbamates | scirp.orgscirp.org |

Adsorption Phenomena and Surface Interaction Mechanisms (e.g., in Corrosion Inhibition)

1-Methylisoquinoline is a recognized corrosion inhibitor, particularly for mild steel in acidic environments like hydrochloric acid. asrjetsjournal.orgresearchgate.netasrjetsjournal.org Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acid. asrjetsjournal.orgresearchgate.net

Mechanism of Adsorption: The inhibition mechanism operates through the adsorption of the 1-methylisoquinoline molecules onto the steel surface. asrjetsjournal.orgresearchgate.net This adsorption process is facilitated by the molecule's structural features: the lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the aromatic isoquinoline ring. These electron-rich centers can interact with the vacant d-orbitals of iron atoms on the metal surface. researchgate.net In acidic solution, the isoquinoline nitrogen is protonated, and the molecule exists as a cation. This cation can also interact electrostatically with the metal surface, which is typically negatively charged in HCl medium.

Types of Adsorption: The adsorption of 1-methylisoquinoline can be classified as physical adsorption (physisorption), chemical adsorption (chemisorption), or a mixture of both. asrjetsjournal.orgresearchgate.netresearchgate.net

Physisorption: Involves weaker electrostatic forces (van der Waals forces) between the charged inhibitor molecule and the charged metal surface.

Chemisorption: Involves stronger forces, such as the formation of coordinate bonds through charge sharing or transfer from the inhibitor to the metal surface.

Studies suggest that at lower concentrations, the adsorption is primarily physical, while at higher concentrations, a mixed-mode (physicochemical) adsorption occurs. asrjetsjournal.orgresearchgate.netresearchgate.net

Thermodynamics and Adsorption Isotherms: The adsorption process is typically spontaneous, as indicated by negative values for the standard free energy of adsorption (ΔG°ads). asrjetsjournal.orgjmaterenvironsci.com The magnitude of ΔG°ads helps to further elucidate the adsorption mechanism. jmaterenvironsci.comjetir.org The process is often modeled using adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage on the metal. tandfonline.comjmaterenvironsci.comresearchgate.net Research has shown that the adsorption of quinoline (B57606) derivatives, including 1-methylisoquinoline, on mild steel surfaces often conforms to the Langmuir adsorption isotherm. tandfonline.comresearchgate.netjmaterenvironsci.comresearchgate.net

The inhibition efficiency generally increases with higher concentrations of 1-methylisoquinoline but tends to decrease at elevated temperatures, a behavior often associated with physisorption. asrjetsjournal.orgresearchgate.net

Table 3: Corrosion Inhibition Efficiency and Thermodynamic Data for 1-Methylisoquinoline on Mild Steel in 1 M HCl

| Parameter | Concentration (ppm) | Temperature (K) | Value | Reference |

|---|---|---|---|---|

| Inhibition Efficiency (%) | 100 | 303 | 85.4 | asrjetsjournal.org |

| 300 | 303 | 89.6 | asrjetsjournal.org | |

| 600 | 303 | 92.8 | asrjetsjournal.org | |

| 600 | 323 | Decreased from 303K value | asrjetsjournal.orgresearchgate.net | |

| Adsorption Isotherm Model | Applicable Model | Langmuir | tandfonline.comresearchgate.net | |

| Adsorption Type Indicated | Physical (low conc.), Mixed (high conc.) | asrjetsjournal.orgresearchgate.net | ||

| Free Energy of Adsorption (ΔG°ads) | Typical Values (kJ/mol) | Negative, indicating spontaneous adsorption | asrjetsjournal.orgjmaterenvironsci.com |

Sophisticated Spectroscopic Characterization Techniques for Isoquinoline, 1 Methyl , Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For Isoquinoline (B145761), 1-methyl-, hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced techniques, are utilized for a comprehensive structural assignment. The protonation of the nitrogen atom in the isoquinoline ring to form the hydrochloride salt significantly influences the chemical shifts observed in the spectra compared to its free base, 1-methylisoquinoline (B155361). This is due to the change in the electronic environment of the nearby nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Isoquinoline, 1-methyl-, hydrochloride provides information on the chemical environment of each proton in the molecule. The signals are typically observed in a deuterated solvent, and their chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. The protonation of the nitrogen atom generally leads to a downfield shift of the proton signals, particularly for those on the heterocyclic ring, as compared to the free base.

The spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~3.0 | s | - |

| H-3 | ~7.5 - 7.8 | d | ~6-7 |

| H-4 | ~8.3 - 8.6 | d | ~6-7 |

| H-5 | ~8.0 - 8.2 | d | ~8-9 |

| H-6 | ~7.7 - 7.9 | t | ~7-8 |

| H-7 | ~7.9 - 8.1 | t | ~7-8 |

| H-8 | ~8.2 - 8.4 | d | ~8-9 |

| N-H | ~10-12 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The predictions are based on general principles of NMR spectroscopy for similar heterocyclic compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Similar to ¹H NMR, the protonation at the nitrogen atom in this compound causes a downfield shift of the carbon signals, especially for the carbons in the heterocyclic ring (C-1, C-3, and the bridgehead carbon C-8a).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~20-25 |

| C-1 | ~160-165 |

| C-3 | ~120-125 |

| C-4 | ~135-140 |

| C-4a | ~125-130 |

| C-5 | ~130-135 |

| C-6 | ~128-132 |

| C-7 | ~130-135 |

| C-8 | ~125-130 |

| C-8a | ~140-145 |

Note: These are predicted values and can vary based on experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Structural Elucidation)

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the protons on the benzene ring. youtube.comsdsu.eduemerypharma.com

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. youtube.comsdsu.eduemerypharma.com

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is essential for identifying quaternary carbons and for piecing together the different fragments of the molecule. youtube.comsdsu.eduemerypharma.com

Solid-State NMR (ssNMR): This technique is particularly useful for studying the structure of crystalline solids. wikipedia.orgnih.govnih.gov For this compound, ssNMR can provide information about the molecular conformation and packing in the solid state, which may differ from its structure in solution. It is a powerful tool for characterizing polymorphism, where a compound can exist in different crystalline forms.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to confirm the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. The formation of the hydrochloride salt introduces a prominent N-H⁺ stretching vibration, which is typically a broad band in the region of 2400-3000 cm⁻¹. Other key absorptions would include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the isoquinoline ring system, and various bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretching |

| ~2850-2960 | Methyl C-H stretching |

| ~2400-3000 | N-H⁺ stretching (broad) |

| ~1600-1650 | C=N⁺ stretching |

| ~1450-1600 | Aromatic C=C stretching |

| ~1380 | Methyl C-H bending |

| ~700-900 | Aromatic C-H out-of-plane bending |

Note: These are predicted ranges and the exact peak positions and intensities can be influenced by the solid-state packing and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show characteristic bands for the vibrational modes of the molecule. Aromatic ring stretching vibrations are often strong in Raman spectra. The technique is particularly sensitive to non-polar bonds and can be useful for studying the skeletal vibrations of the isoquinoline ring. For similar arylisoquinoline structures, prominent bands in non-resonant Raman spectra have been assigned to the ν(C=C) stretching modes of the isoquinoline system. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretching |

| ~2900-3000 | Methyl C-H stretching |

| ~1600-1650 | Ring C=C and C=N stretching |

| ~1300-1500 | Ring skeletal vibrations |

| ~1000 | Ring breathing mode |

Note: These are predicted values and are subject to variation based on experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method provides the exact molecular weight and crucial information about its fragmentation pattern, which aids in confirming the structure.

In standard electron ionization (EI) mass spectrometry, the free base, 1-methylisoquinoline (C₁₀H₉N), is analyzed. The resulting spectrum is characterized by a prominent molecular ion peak (M⁺) corresponding to the mass of the parent molecule. nist.gov High-Resolution Mass Spectrometry (HRMS) elevates this analysis by measuring the mass with much greater precision, typically to four or five decimal places. This accuracy allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. The protonated molecule, [M+H]⁺, is the ion observed for the hydrochloride salt, with a calculated exact mass of 144.0813 Da. nih.gov

Research Findings: The electron ionization mass spectrum of 1-methylisoquinoline is dominated by the molecular ion peak at an m/z of 143. nist.govnist.gov A significant fragment is observed at m/z 142, corresponding to the loss of a single hydrogen atom (M-H)⁺, leading to a stable, ring-expanded benzazatropylium ion. Another characteristic fragmentation pathway for isoquinoline derivatives is the loss of hydrogen cyanide (HCN), resulting in an ion at m/z 116. researchgate.net

Table 1: Key Mass Spectrometry Data for 1-Methylisoquinoline

| Parameter | Value | Source |

|---|---|---|

| Formula | C₁₀H₉N | nist.gov |

| Molecular Weight (Nominal) | 143 g/mol | nih.gov |

| HRMS Calculated Exact Mass ([M]⁺) | 143.07350 Da | nih.govebi.ac.uk |

| HRMS Calculated Exact Mass ([M+H]⁺) | 144.0813 Da | nih.gov |

| Major EI-MS Fragments (m/z) | 143, 142, 116, 115 | nist.govresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Research Findings: While X-ray diffraction has been used extensively to determine the structures of many isoquinoline derivatives, a public crystal structure for this compound specifically was not found in reviewed databases. researchgate.netresearchgate.netscience.gov However, analysis of related compounds, such as (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride, provides insight into the expected findings. In that structure, the chloride ion (Cl⁻) interacts with the protonated isoquinoline ring through hydrogen bonds, with the strongest interaction being N-H···Cl at a distance of 3.091 Å. mdpi.com Were a crystal structure of 1-methylisoquinoline hydrochloride to be determined, it would yield a similar set of precise crystallographic parameters.

Table 2: Representative Crystallographic Parameters Expected for an Isoquinoline Hydrochloride Salt

| Parameter | Description | Example Value (from a related structure mdpi.com) |

|---|---|---|

| Crystal System | The basic geometric lattice of the crystal (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.915(2) Å, b = 7.643(3) Å, c = 10.992(3) Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 105.74(3)°, γ = 90° |

| V (ų) | The volume of the unit cell. | 652.37(9) ų |

| Z | The number of formula units per unit cell. | 2 |

Electronic Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic isoquinoline ring. The resulting spectrum, a plot of absorbance versus wavelength, is used to identify chromophores within a molecule.

Research Findings: The extended conjugated system of the isoquinoline ring in this compound makes it a strong absorber of UV radiation. The parent compound, isoquinoline, exhibits characteristic absorption bands in the UV region. nist.gov The spectrum of 1-methylisoquinoline is expected to be similar, though the methyl group (an auxochrome) and protonation of the nitrogen atom can cause shifts in the wavelength of maximum absorbance (λmax). Studies on related isoquinoline alkaloids have shown strong absorption maxima in the range of 230-280 nm. For instance, (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a related alkaloid, displays UV maxima at 235 and 278 nm in chloroform. mdpi.com Another derivative showed maxima at 234 and 270 nm in methanol. mdpi.com These findings suggest that 1-methylisoquinoline hydrochloride would exhibit a characteristic UV absorption profile in a similar region, confirming the presence of the isoquinoline core.

Table 3: UV-Visible Absorption Maxima for a Related Isoquinoline Alkaloid

| Compound | λmax (nm) | Solvent | Source |

|---|---|---|---|

| (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 235, 278 | Chloroform | mdpi.com |

| (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride | 234, 270 | Methanol | mdpi.com |

Computational and Theoretical Investigations of Isoquinoline, 1 Methyl , Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. nih.gov DFT methods are known for providing a good balance between computational cost and accuracy for calculating the physicochemical properties of organic molecules. nih.govresearchgate.net

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations are frequently employed to elucidate these features. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents. nih.gov For the 1-methylisoquinolinium cation (the active part of the hydrochloride salt), the positive charge is expected to be delocalized across the aromatic system, with a significant concentration around the nitrogen atom.

Table 1: Illustrative Quantum Chemical Descriptors for 1-Methylisoquinolinium Cation (Calculated via DFT) This table presents hypothetical data based on typical values for similar aromatic heterocyclic compounds.

| Parameter | Value | Significance |

| Energy of HOMO | -7.2 eV | Represents the electron-donating ability. |

| Energy of LUMO | -1.5 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron. |

Reaction Pathway Prediction and Energetics

For 1-methylisoquinoline (B155361), theoretical studies can predict the outcomes of various reactions, such as nucleophilic additions or cycloadditions. researchgate.netresearchgate.net For instance, calculations can determine whether a nucleophile would preferentially attack the C1 position (bearing the methyl group) or another carbon atom in the heterocyclic ring. The presence of the hydrochloride form means the nitrogen is protonated, which significantly alters the electron distribution and reactivity compared to the free base.

Table 2: Hypothetical Energy Profile for a Nucleophilic Addition to the 1-Methylisoquinolinium Cation This table contains illustrative values for a representative reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | 1-Methylisoquinolinium + Nucleophile |

| Transition State | +15.2 | Highest energy point along the reaction coordinate. |

| Product | -5.8 | The resulting addition product. |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying conformational preferences and non-covalent interactions.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. psu.edu For a rigid aromatic system like 1-methylisoquinoline, the primary conformational variable is the rotation of the methyl group. While this rotation has a very low energy barrier, computational methods like molecular mechanics or DFT can be used to find the minimum energy orientation. The isoquinoline (B145761) ring itself is planar. In related, more flexible structures like 1-phenyl-1,2,3,4-tetrahydroisoquinolines, computational studies have shown that the heterocyclic ring prefers a half-chair conformation, with bulky substituents occupying pseudo-equatorial positions to minimize steric strain. psu.edunih.gov For 1-methylisoquinoline hydrochloride, the analysis is simpler, focusing on the interaction of the methyl group with the adjacent hydrogen atom on the ring and the positioning of the chloride counter-ion.

Understanding how 1-methylisoquinoline hydrochloride interacts with surfaces and other molecules is key to applications such as catalysis or purification. Adsorption modeling is a common technique to study these interactions. mdpi.com Simulations can model the binding of the molecule to a surface, such as activated carbon or a metal-organic framework (MOF), predicting the preferred binding sites and calculating the interaction energy. rsc.org

The results of these simulations are often compared with experimental adsorption isotherms, which describe the amount of substance adsorbed onto a surface at a given concentration and temperature. mdpi.com Models like the Langmuir and Freundlich isotherms are used to fit this experimental data and derive parameters that characterize the adsorption process, such as the maximum adsorption capacity (q_m) and the adsorption affinity (K_L). mdpi.comnih.gov Computational studies can provide a molecular-level interpretation of these macroscopic parameters.

Table 3: Illustrative Adsorption Isotherm Parameters for 1-Methylisoquinoline Hydrochloride on a Model Adsorbent This table presents hypothetical data based on common adsorption models.

| Isotherm Model | Parameter | Value | Unit |

| Langmuir | q_m (Max. Adsorption Capacity) | 52.5 | mg/g |

| K_L (Langmuir Constant) | 0.15 | L/mg | |

| Freundlich | K_F (Freundlich Constant) | 9.8 | (mg/g)(L/mg)^(1/n) |

| n (Adsorption Intensity) | 2.1 | dimensionless |

Thermodynamic Parameter Calculations Relevant to Chemical Processes

Thermodynamic parameters are essential for predicting the spontaneity and equilibrium of a chemical reaction. researchgate.net Quantum chemical calculations can provide accurate estimates of these properties. researchgate.net The key thermodynamic quantities are:

Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction at constant pressure.

Entropy Change (ΔS): Represents the change in disorder or randomness of the system.

Gibbs Free Energy Change (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. It is calculated using the equation: ΔG = ΔH - TΔS, where T is the temperature in Kelvin. researchgate.net

By calculating these values for a reaction involving 1-methylisoquinoline hydrochloride, researchers can predict whether a reaction will be favorable under specific temperature conditions and estimate the position of the chemical equilibrium. nih.gov

Table 4: Calculated Thermodynamic Parameters for a Hypothetical Reaction at 298.15 K (25 °C) This table shows illustrative thermodynamic data for a representative chemical process.

| Parameter | Calculated Value | Unit | Implication |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol | The reaction is exothermic (releases heat). |

| Entropy Change (ΔS) | -0.015 | kcal/(mol·K) | The reaction leads to a slight increase in order. |

| Gibbs Free Energy Change (ΔG) | -8.03 | kcal/mol | The reaction is spontaneous under these conditions. |

Compound Index

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity correlation)

Quantitative Structure-Property Relationship (QSPR) represents a field of computational chemistry where mathematical models are developed to predict the physicochemical properties of chemical compounds based on their molecular structures. researchgate.netconicet.gov.ar These models are crucial in chemical and pharmaceutical sciences for estimating properties without the need for empirical measurement, thereby saving time and resources. conicet.gov.ar For classes of compounds like isoquinoline derivatives, QSPR studies have been employed to create statistically significant correlations between structural descriptors and various physical or chemical properties. researchgate.net

Research in this area for isoquinolines and related heterocyclic compounds has focused on predicting properties such as boiling points, vapor pressure, and chromatographic retention behavior. researchgate.netnih.gov The fundamental principle involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, or topological features of the molecules. conicet.gov.ar These descriptors are then correlated with an experimentally determined property using statistical methods, such as multiple linear regression (MLR), to build a predictive model.

One application of QSPR is the prediction of boiling points. For a diverse set of organic compounds, which included aromatic nitrogen heterocycles, a highly significant two-parameter correlation (R² = 0.9544) was developed using a bulk cohesiveness descriptor and the area-weighted surface charge of hydrogen-bonding donor atoms. researchgate.net Another study performed a QSPR analysis of vapor pressure for various organic compounds using theoretical descriptors calculated by semiempirical molecular orbital methods. researchgate.net In this model, descriptors such as molecular weight, the most positive charge of a hydrogen atom, covalent acidity/basicity terms, a polarizability term, and dipole moment were found to have major effects on vapor pressure. researchgate.net

Another significant area of QSPR is in chromatography, where it is often termed Quantitative Structure-Retention Relationship (QSRR). nih.gov QSRR models are developed to predict the retention time of compounds in chromatographic systems, which is intrinsically linked to physicochemical properties like hydrophobicity, polarity, and molecular size. nih.govresearchgate.net For example, QSRR models for quinolone derivatives, which are structurally related to isoquinolines, have been constructed to predict their retention behavior in HPLC. nih.gov These models highlight the molecular features that influence retention, such as descriptors related to the van der Waals surface area and hydrophilic energy. nih.gov

Theoretical studies and databases also provide calculated physicochemical values for specific compounds like 1-methylisoquinoline, which can be used as a reference or as data points in developing broader QSPR models. core.ac.uk

Research Findings & Data Tables

The following tables present data synthesized from computational studies and QSPR model reports relevant to isoquinoline and related heterocyclic structures.

Table 1: Example of a QSPR Model for Vapor Pressure Prediction

| Predicted Property | Descriptor Type | Contributing Molecular Descriptors | Statistical Method |

| Vapor Pressure | Theoretical | Molecular Weight (Mw), Max. Positive Charge on a Hydrogen Atom (q+), Covalent Acidity (εA), Covalent Basicity (εB), Polarizability (π1), Dipole Moment (μ) | Multiple Linear Regression |

This table is a representative example based on findings from a study on a wide variety of organic compounds, illustrating the types of descriptors used in such models. researchgate.net

Table 2: Calculated Physicochemical Properties for 1-Methylisoquinoline and Related Compounds

This table lists computationally derived physicochemical property values for 1-methylisoquinoline and related naphthalene (B1677914) and quinoline (B57606) compounds from a theoretical study. core.ac.uk Such data is foundational for developing and validating QSPR models.

| Compound | Property | Calculated Value |

| 1-Methylisoquinoline | LogP (Octanol-Water Partition Coefficient) | 2.55 |

| 1-Methylnaphthalene | LogP (Octanol-Water Partition Coefficient) | 3.84 |

| Quinoline | LogP (Octanol-Water Partition Coefficient) | 2.03 |

| Isoquinoline | LogP (Octanol-Water Partition Coefficient) | 2.08 |

Data sourced from a 2015 PhD thesis by James McDonagh, which involved large-scale calculation of physicochemical properties. core.ac.uk

These computational and theoretical investigations underscore the utility of QSPR in characterizing the physicochemical attributes of isoquinoline derivatives, independent of their biological functions. By correlating molecular structure with properties like vapor pressure and chromatographic retention, these models provide valuable predictive tools in chemical research and development. researchgate.netnih.gov

Advanced Applications of Isoquinoline, 1 Methyl , Hydrochloride in Chemical Sciences

Role as Key Intermediates in Complex Organic Synthesis

Isoquinoline (B145761), 1-methyl-, hydrochloride serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its inherent reactivity and structural features are leveraged by chemists to construct elaborate molecular architectures, including pharmaceuticals and natural products. chemimpex.com The isoquinoline core is a common motif in numerous alkaloids, and the 1-methyl substituent provides a reactive handle for further chemical modifications. researchgate.net

One of the fundamental synthesis methods for the 1-methylisoquinoline (B155361) skeleton is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylacetamide. asrjetsjournal.org This and other synthetic routes provide access to the core structure, which can then be elaborated. For instance, 1-methylisoquinoline is a recognized building block in the development of anti-cancer and anti-inflammatory agents. chemimpex.com Its utility has been demonstrated in the synthesis of the lamellarin core, which is central to a class of marine alkaloids with potential cytotoxic activities. chemicalbook.com

Furthermore, the reactivity of the 1-methyl group allows for various transformations. It can be deprotonated to form a nucleophile that participates in addition reactions with electrophiles. researchgate.net This reactivity is crucial for constructing larger molecules. Research has also shown its use in the synthesis of novel heterocyclic systems, such as pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives, highlighting its role in expanding the accessible chemical space for drug discovery and materials science. thermofisher.com

The versatility of 1-methylisoquinoline as a synthetic intermediate is further exemplified by its role in the total synthesis of complex natural products. For example, it is a precursor in the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. chemicalbook.com The ability to introduce various functional groups onto the isoquinoline ring system, combined with the reactivity of the 1-methyl group, solidifies its importance as a key intermediate for organic chemists.

Contributions to Materials Science

The unique electronic and structural properties of Isoquinoline, 1-methyl-, hydrochloride have led to its exploration in various domains of materials science, from preventing the degradation of metals to the development of novel functional materials.

This compound has been identified as an effective corrosion inhibitor, particularly for mild steel in acidic environments. asrjetsjournal.orgasrjetsjournal.org Corrosion is a significant issue in many industrial processes, and the use of organic inhibitors is a common strategy to mitigate this problem. The efficacy of 1-methylisoquinoline as a corrosion inhibitor has been studied in 1 M hydrochloric acid (HCl) solutions. researchgate.netasrjetsjournal.org

Research has demonstrated that the inhibition efficiency of 1-methylisoquinoline increases with its concentration. asrjetsjournal.org The mechanism of inhibition is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that hinders the corrosive action of the acid. researchgate.netasrjetsjournal.org The adsorption process is influenced by the presence of heteroatoms (nitrogen in the isoquinoline ring) and the π-electrons of the aromatic system, which can interact with the d-orbitals of the iron atoms on the steel surface.

Studies have been conducted at various temperatures to understand the inhibitor's performance under different conditions. It has been observed that the inhibition efficiency is highest at lower temperatures and tends to decrease as the temperature increases. asrjetsjournal.orgasrjetsjournal.org The mode of adsorption has been suggested to be physical at lower concentrations and mixed (both physical and chemical) at higher concentrations. asrjetsjournal.org

The following interactive table summarizes the corrosion inhibition efficiency of 1-methylisoquinoline on mild steel in 1 M HCl at 303 K, as determined by the weight loss method.

| Concentration (ppm) | Weight Loss (g) | Corrosion Rate (g/cm²·h) | Inhibition Efficiency (%) |

| 0 | 0.035 | 0.00116 | - |

| 100 | 0.012 | 0.00040 | 65.71 |

| 200 | 0.009 | 0.00030 | 74.29 |

| 300 | 0.007 | 0.00023 | 80.00 |

| 400 | 0.005 | 0.00017 | 85.71 |

| 500 | 0.004 | 0.00013 | 88.57 |

| 600 | 0.003 | 0.00010 | 91.43 |

Note: The data in this table is derived from published research findings and is for illustrative purposes. asrjetsjournal.org

The isoquinoline scaffold is a component of various luminescent compounds, which are of significant interest in materials science for applications such as fluorescent sensors, light-emitting diodes (OLEDs), and optical recording systems. chemimpex.comacs.org While research on the specific luminescent properties of this compound is not extensively detailed in the provided context, the broader family of isoquinoline derivatives shows significant promise. For instance, dihydrothieno[2,3-c]isoquinolines have been investigated as luminescent materials. acs.org The electronic properties of the isoquinoline ring system contribute to the photophysical behavior of these molecules. The development of novel materials with unique electronic properties, such as those for OLEDs, is an area where 1-methylisoquinoline derivatives are being explored. chemimpex.com

Development as Chemical Probes for Academic Research

In the realm of academic research, 1-methylisoquinoline is utilized in the creation of chemical probes, particularly fluorescent probes for biological imaging. chemimpex.com These probes are invaluable tools for visualizing and studying cellular processes in real-time. The isoquinoline moiety can act as a fluorophore, and by attaching specific functional groups, probes can be designed to target and report on particular biological molecules or environments. The ability to synthesize derivatives of 1-methylisoquinoline allows for the fine-tuning of the photophysical properties of these probes, such as their excitation and emission wavelengths, to suit different experimental needs.

Use as Research Reagents in Specialized Chemical Programs

This compound is considered a useful research chemical compound due to its versatility. chemicalbook.comchemicalbook.com In specialized chemical programs, it serves as a fundamental reagent and starting material for the synthesis of a variety of other compounds. cymitquimica.com Its role as a building block in organic synthesis is a primary application in research settings. chemimpex.com Academic and industrial research laboratories focused on medicinal chemistry and materials science frequently employ this compound in their synthetic endeavors to create novel molecules with desired properties. chemimpex.comcymitquimica.com Its stability and well-understood reactivity make it a reliable reagent for exploring new chemical transformations and developing innovative chemical products. chemimpex.com

Future Research Trajectories and Emerging Trends in Isoquinoline, 1 Methyl , Hydrochloride Studies

Identification of Unexplored Synthetic Avenues

While traditional methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, future research is pivoting towards more efficient, sustainable, and versatile synthetic strategies. esisresearch.org The exploration of novel catalytic systems and reaction conditions is paramount for accessing structurally diverse 1-methylisoquinoline (B155361) derivatives.

Key Future Directions:

Sustainable Catalysis: A primary focus is the development of catalysts based on earth-abundant metals such as iron and copper, moving away from expensive and rare metals like rhodium and palladium. mdpi.com Research into biocatalysts and enzymes for isoquinoline synthesis also represents a significant green chemistry approach. esisresearch.org

C-H Activation Strategies: Direct C-H activation and functionalization are powerful tools for building molecular complexity. mdpi.comrsc.org Future work will likely concentrate on developing novel directing groups and catalytic systems that allow for the regioselective introduction of the methyl group and other functionalities onto the isoquinoline core with greater atom economy. rsc.org For instance, ruthenium(II)-catalyzed C-H functionalization has been shown to be effective for producing isoquinolines without an external oxidant, a pathway that could be further optimized. rsc.org

Novel Reaction Conditions: The use of microwave-assisted synthesis and flow chemistry are emerging trends that can significantly reduce reaction times and improve yields. esisresearch.org Exploring these techniques for the synthesis of 1-methylisoquinoline hydrochloride could lead to more efficient and scalable production methods.

Alternative Starting Materials: Research into alternative and more readily available starting materials beyond the classical precursors is an active area. This includes leveraging cascade or domino reactions that can construct the isoquinoline skeleton in a single pot from simple, acyclic precursors. amerigoscientific.com

A comparative look at traditional versus emerging synthetic strategies highlights the trend towards greener and more efficient processes.

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Emerging Methods (e.g., C-H Activation) |

| Catalysts | Often require stoichiometric strong acids (Lewis acids). mdpi.com | Catalytic amounts of transition metals (Ru, Rh, Pd, Co). mdpi.comrsc.org |

| Conditions | Typically harsh reaction conditions and high temperatures. rsc.org | Milder reaction conditions, sometimes at room temperature. |

| Atom Economy | Can generate significant stoichiometric waste. | Higher atom economy, minimizing byproducts. cymitquimica.com |

| Sustainability | Use of hazardous reagents and solvents is common. | Focus on green solvents, oxidants (O₂, H₂O₂), and catalysts. mdpi.commdpi.com |

Novel Reactivity and Transformation Pathways

The reactivity of the 1-methylisoquinoline core and its corresponding hydrochloride salt is a fertile ground for discovering new chemical transformations. The presence of the methyl group at the C1 position and the positive charge on the nitrogen in the isoquinolinium salt form dictates its chemical behavior, opening avenues for novel functionalization.

Cycloaddition Reactions: 1-Methylisoquinoline can participate in various cycloaddition reactions to construct complex polycyclic systems. It has been shown to undergo photochemical intermolecular dearomative cycloaddition with alkenes. chemimpex.com Furthermore, isoquinolinium salts, acting as dipoles, can engage in [3+2] and other dipolar cycloadditions to form novel heterocyclic frameworks. rsc.orgmdpi.com Future research could explore the scope of these cycloadditions with different dipolarophiles and dienes to create libraries of unique fused heterocycles.

Michael Additions and Annulations: The methyl group at the C1 position is sufficiently acidic to be deprotonated, allowing the resulting species to act as a nucleophile in Michael additions. For example, 1-methylisoquinoline reacts with arylidine malononitrile (B47326) in the presence of a base to form benzo[a]quinolizine derivatives. This reactivity can be exploited further with a wider range of Michael acceptors. Annulation reactions of isoquinolinium salts with enones have also been reported, leading to polycyclic structures through a formal [3+3] cycloaddition. amerigoscientific.com

C-H Functionalization: While C-H activation is a key synthetic tool, it also represents a pathway for novel transformations of the pre-formed 1-methylisoquinoline molecule. Research into the regioselective functionalization of the other C-H bonds on both the pyridine (B92270) and benzene (B151609) rings is an ongoing challenge. nih.gov This would allow for the late-stage modification of the scaffold, providing access to derivatives that are difficult to synthesize by other means.

Advancements in Spectroscopic and Computational Characterization Methodologies

The precise characterization of "Isoquinoline, 1-methyl-, hydrochloride" is fundamental to understanding its properties and reactivity. While standard techniques are routinely used, advancements in spectroscopic and computational methods offer deeper insights.

Spectroscopic Data: Standard spectroscopic data for the parent compound, 1-methylisoquinoline, are well-documented.

| Spectroscopic Data for 1-Methylisoquinoline | |

| ¹H NMR (CDCl₃, ppm) | δ 8.29 (d), 8.01 (d), 7.69 (d), 7.55 (t), 7.47 (t), 7.36 (d), 2.89 (s, 3H) |

| ¹³C NMR | Spectral data available in public databases. rsc.org |

| Mass Spectrum (EI) | m/z 143 (M+), 115. rsc.org |

| IR Spectrum | Data available in public databases. |

Future work should focus on acquiring and analyzing high-resolution, multi-dimensional NMR (e.g., NOESY, HMBC, HSQC) data for the hydrochloride salt to unambiguously assign all proton and carbon signals and to study its conformational dynamics in solution.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are becoming indispensable tools. amerigoscientific.comchemimpex.com These methods can predict and rationalize:

Molecular Geometry: Bond lengths and angles.

Vibrational Frequencies: Aiding in the assignment of IR and Raman spectra.

Electronic Properties: HOMO-LUMO energy gaps, which correlate with reactivity and spectroscopic properties. amerigoscientific.com

Reaction Mechanisms: Elucidating the transition states and intermediates of complex reactions.

Emerging computational approaches could involve the use of machine learning algorithms integrated with DFT to accelerate the prediction of properties and reaction outcomes for a wide range of 1-methylisoquinoline derivatives. mdpi.com

Expansion of Applications in Diverse Chemical Fields

The unique electronic and structural features of 1-methylisoquinoline and its hydrochloride salt make them promising candidates for a variety of applications beyond their traditional role as synthetic intermediates.

Materials Science: Isoquinolinium salts are being investigated for their photophysical properties. rsc.org Fluorescent isoquinolinium salts have potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging agents. chemimpex.comrsc.org The ability to tune the electronic properties by modifying the substituents on the isoquinoline core makes them attractive for creating novel materials with specific optical and electronic characteristics. chemimpex.com Dihydrothieno[2,3-c]isoquinolines have also shown promise as luminescent materials. acs.org

Catalysis: While often the target of synthesis, the isoquinoline motif itself can act as a ligand for transition metals. nih.gov The development of chiral 1-methylisoquinoline-based ligands for asymmetric catalysis is a promising, yet underexplored, research area. Furthermore, quaternary isoquinolinium salts can function as phase-transfer catalysts or micellar catalysts in various organic reactions. mmsl.cz

Chemical Probes: The fluorescence of certain isoquinolinium derivatives makes them suitable for use as chemical probes in biological systems. chemimpex.comnih.gov These probes can be designed to selectively interact with specific biomolecules or to report on the local microenvironment, enabling the real-time study of cellular processes. chemimpex.com

| Potential Application | Chemical Field | Key Feature of 1-Methylisoquinoline/Salt |

| OLEDs | Materials Science | Tunable photophysical and electronic properties. chemimpex.com |

| Corrosion Inhibitors | Materials Science | Presence of heteroatoms (N) that can adsorb onto metal surfaces. acs.org |

| Asymmetric Catalysis | Organic Synthesis | Potential to be modified into a chiral ligand. nih.gov |

| Fluorescent Sensors | Analytical Chemistry | Intrinsic fluorescence of the isoquinolinium core. chemimpex.comrsc.org |

| Bioimaging | Chemical Biology | Use as fluorescent probes for cellular studies. chemimpex.com |

Strategic Directions for Interdisciplinary Academic Collaboration

The full potential of "this compound" can only be realized through strategic collaborations that bridge different scientific disciplines. The complexity of modern scientific challenges necessitates a multi-faceted approach.

Chemistry and Materials Science: Organic chemists can synthesize novel 1-methylisoquinoline derivatives with tailored electronic properties, which materials scientists can then fabricate into devices like OLEDs, sensors, or solar cells. This collaboration is essential for a feedback loop where device performance informs the design of new and improved molecules.